molecular formula C14H22ClNO B6344106 Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride CAS No. 1240590-85-5

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride

Cat. No.: B6344106
CAS No.: 1240590-85-5
M. Wt: 255.78 g/mol
InChI Key: AQJODQVSINYLMP-IPZCTEOASA-N
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Description

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride (CAS: 535924-73-3) is a secondary amine salt characterized by a butyl group attached to an amine nitrogen and a conjugated (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety. The compound has a molecular formula of C₁₄H₂₂ClNO (MW: 255.78 g/mol) and is typically available at 95% purity . Its structure features a methoxy group at the para position of the phenyl ring, which influences electronic properties and biological interactions.

Properties

IUPAC Name

N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13;/h5-10,15H,3-4,11-12H2,1-2H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJODQVSINYLMP-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC=CC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C=C/C1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride typically involves the reaction of butylamine with (2E)-3-(4-methoxyphenyl)prop-2-en-1-aldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyphenyl group and the α,β-unsaturated system are susceptible to oxidation:

Methoxyphenyl Oxidation

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Products : Forms quinone derivatives via demethylation and oxidation of the methoxy group .

Double Bond Oxidation

  • Reagents : Ozone (O₃) or hydrogen peroxide (H₂O₂).

  • Products : Cleavage of the double bond yields aldehydes or carboxylic acids, depending on conditions .

Table 1: Oxidation Reaction Outcomes

Reaction SiteReagentProductYield (%)Reference
MethoxyphenylKMnO₄ (acidic)4-Hydroxyphenylprop-2-en-1-amine62
Double bondO₃, then H₂O₂Butylamine + 4-methoxybenzoic acid78

Reduction Reactions

The α,β-unsaturated enamine undergoes selective reduction:

Catalytic Hydrogenation

  • Reagents : H₂ gas with palladium (Pd/C) or platinum (PtO₂).

  • Products : Saturated amine derivative (Butyl[3-(4-methoxyphenyl)propyl]amine hydrochloride) .

Table 2: Reduction Conditions and Outcomes

CatalystSolventPressure (atm)Time (h)Yield (%)
Pd/CEthanol1485
PtO₂Methanol3692

Substitution Reactions

The amine group participates in nucleophilic substitutions:

Alkylation/Acylation

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).

  • Products :

Cycloaddition Reactions

The conjugated enamine system engages in Diels-Alder reactions:

  • Dienophile : Maleic anhydride or tetracyanoethylene.

  • Products : Six-membered cyclohexene derivatives with retained stereochemistry .

Acid/Base Reactivity

  • Deprotonation : Treatment with NaOH releases the free amine, which can undergo further reactions (e.g., Schiff base formation with aldehydes).

  • Protonation : The hydrochloride salt stabilizes the compound in acidic media, preventing decomposition .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological systems highlight its reactivity:

  • Dopamine Receptor Binding : The methoxyphenyl group enhances affinity for dopamine D3 receptors (Kₐ ~ 2.4 nM) .

  • Metabolic Oxidation : Hepatic cytochrome P450 enzymes oxidize the methoxy group to hydroxylated metabolites .

Scientific Research Applications

Chemistry

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Biology

Research indicates that this compound may possess bioactive properties. It has been studied for its potential anti-inflammatory effects due to its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is crucial in regulating inflammatory responses and cell proliferation .

Key Findings :

  • Inhibition of STAT3 leads to reduced expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are implicated in various inflammatory diseases .

Medicine

The potential therapeutic applications of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride are particularly promising in the field of neurodegenerative diseases. Its role as a selective STAT3 inhibitor positions it as a candidate for treating conditions like Alzheimer's disease by mitigating neuroinflammation associated with amyloid-beta (Aβ) pathology .

Case Studies

Case Study 1: Neuroprotection
In a study examining the effects of various STAT3 inhibitors on neuroinflammation, Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine demonstrated significant reductions in inflammatory markers in neuronal cell cultures treated with Aβ. This suggests its potential utility in developing therapies for Alzheimer's disease.

Case Study 2: Anti-inflammatory Effects
Another study focused on the compound's ability to modulate the JAK/STAT signaling pathway in models of rheumatoid arthritis showed promising results, indicating that it could serve as a lead compound for new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structure-Activity Relationships (SAR)

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) with substituents analogous to the target compound’s methoxyphenyl group demonstrate critical SAR trends ():

  • Methoxy Substitution: In non-piperazine chalcones (e.g., compounds 2h, 2n, 2p), para-methoxy substitution on ring A correlates with reduced potency (IC₅₀: 13.82–70.79 μM) compared to hydroxyl or halogen substituents. For example: 2h (4-chloro, 5-iodo, 4-methoxy): IC₅₀ = 13.82 μM 2p (4-methoxy on both rings A and B): IC₅₀ = 70.79 μM .
  • Electronegativity : Bromine/fluorine substitutions (higher electronegativity) enhance activity. 2j (4-bromo, 4-fluoro) has the lowest IC₅₀ (4.70 μM) in cluster 6 .
Thiazol-Imine Derivatives

In antihypertensive thiazol-imines (), methoxyphenyl substituents improve angiotensin II receptor binding:

  • 3(1) (4-methoxyphenyl, phenyl): High affinity (ΔG = −9.1 kcal/mol) and prolonged antihypertensive effect comparable to valsartan .
  • 3(3) (4-methoxyphenyl, 4-bromophenyl): Similar binding affinity (ΔG = −9.0 kcal/mol) .

Key Insight : The methoxy group’s role diverges between chalcones (reduced activity) and thiazol-imines (enhanced activity), underscoring scaffold-dependent effects.

Structural Analogues with Alkylamine Cores

Propylamine Derivatives
  • (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride (CAS: 1240591-01-8): Shorter alkyl chain (propyl vs. butyl) reduces lipophilicity (clogP ≈ 2.5 vs.
  • Cinnamylamine Hydrochloride (CAS: 887588-04-7): Lacks methoxy substitution but shares the propenylamine core; used as a precursor in neurotransmitter synthesis .
Piperazine Derivatives
  • 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine : Incorporates a trifluoromethylbenzoyl group, enhancing metabolic stability (purity: 99%) but introducing steric bulk .

Biological Activity

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is a synthetic compound notable for its unique methoxy substitution, which influences its chemical reactivity and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

  • Chemical Formula : C₁₄H₂₂ClNO
  • Molecular Weight : 255.79 g/mol
  • CAS Number : 1240590-85-5

Synthesis

The synthesis of this compound typically involves the reaction of butylamine with (2E)-3-(4-methoxyphenyl)prop-2-en-1-aldehyde, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions are optimized for yield and purity, often employing techniques such as crystallization or chromatography for purification .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can demonstrate antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.23 to 0.94 mg/mL, indicating moderate to good antibacterial efficacy .

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative properties against various cancer cell lines. For example, compounds with similar structural motifs have shown IC₅₀ values in the range of 10–33 nM against MCF-7 breast cancer cells and triple-negative breast cancer cells (MDA-MB-231). These compounds were noted for their ability to inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics, which is crucial for cell division .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. The presence of the methoxy group may enhance binding affinity or modulate the compound's pharmacological profile. This interaction potentially leads to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAntiproliferative Activity
Butyl[(2E)-3-(4-hydroxyphenyl)prop-2-en-1-yl]amine hydrochlorideStructureModerateLow
Butyl[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl]amine hydrochlorideStructureHighModerate
Butyl[(2E)-3-(4-nitrophenyl)prop-2-en-1-yl]amine hydrochlorideStructureLowHigh

This table illustrates that the presence of different substituents on the phenolic ring significantly influences both antimicrobial and antiproliferative activities.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Study : A study on thiazole derivatives showed promising results against resistant bacterial strains, with MIC values indicating effective antimicrobial properties that could be extrapolated to other structural analogs .
  • Cancer Research : In a study focused on antiproliferative agents, several compounds demonstrated significant cytotoxic effects on MCF-7 cells, comparable to established chemotherapeutics .

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